molecular formula C11H10O3S B12900361 1-Naphthalenesulfonic acid, methyl ester CAS No. 5138-52-3

1-Naphthalenesulfonic acid, methyl ester

Cat. No.: B12900361
CAS No.: 5138-52-3
M. Wt: 222.26 g/mol
InChI Key: QUFIXTQDTDCCLJ-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, methyl ester is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl ester group. This compound is commonly used in various industrial applications, particularly in the synthesis of dyes and pigments .

Preparation Methods

The synthesis of 1-naphthalenesulfonic acid, methyl ester typically involves the esterification of 1-naphthalenesulfonic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

C10H7SO3H+CH3OHC11H10O3S+H2O\text{C}_{10}\text{H}_{7}\text{SO}_3\text{H} + \text{CH}_3\text{OH} \rightarrow \text{C}_{11}\text{H}_{10}\text{O}_3\text{S} + \text{H}_2\text{O} C10​H7​SO3​H+CH3​OH→C11​H10​O3​S+H2​O

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene-1,5-disulfonic acid under strong oxidizing conditions.

    Reduction: Reduction of the sulfonic acid group can yield 1-naphthalenethiol.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl groups, to form 1-naphthol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and nucleophiles for substitution reactions .

Scientific Research Applications

1-Naphthalenesulfonic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, methyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic and biochemical reactions. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, thereby influencing their chemical properties .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, methyl ester can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in various fields.

Properties

CAS No.

5138-52-3

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl naphthalene-1-sulfonate

InChI

InChI=1S/C11H10O3S/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

QUFIXTQDTDCCLJ-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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